molecular formula C14H15ClN2 B14277211 6H-Cyclohepta[b]quinolin-11-amine, 1-chloro-7,8,9,10-tetrahydro- CAS No. 122994-75-6

6H-Cyclohepta[b]quinolin-11-amine, 1-chloro-7,8,9,10-tetrahydro-

Cat. No.: B14277211
CAS No.: 122994-75-6
M. Wt: 246.73 g/mol
InChI Key: KAAAIHLOSOSBCH-UHFFFAOYSA-N
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Description

6H-Cyclohepta[b]quinolin-11-amine, 1-chloro-7,8,9,10-tetrahydro- is a heterocyclic compound with a complex structure that includes a quinoline core fused with a cycloheptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Cyclohepta[b]quinolin-11-amine, 1-chloro-7,8,9,10-tetrahydro- typically involves multi-step reactions. One common method includes the use of sodium hydride in dimethylformamide (DMF) at 90°C . The reaction conditions are carefully controlled to ensure the formation of the desired product with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The compound is usually stored in a dark place under an inert atmosphere at room temperature to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

6H-Cyclohepta[b]quinolin-11-amine, 1-chloro-7,8,9,10-tetrahydro- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted amines .

Scientific Research Applications

6H-Cyclohepta[b]quinolin-11-amine, 1-chloro-7,8,9,10-tetrahydro- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6H-Cyclohepta[b]quinolin-11-amine, 1-chloro-7,8,9,10-tetrahydro- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinolin-11-amine
  • 2-Chloro-5,6,7,8,9,10-hexahydro-11H-cyclohepta[b]quinolin-11-one
  • 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline

Uniqueness

6H-Cyclohepta[b]quinolin-11-amine, 1-chloro-7,8,9,10-tetrahydro- stands out due to its unique combination of a quinoline core and a cycloheptane ring, along with the presence of a chloro group. This structure imparts specific chemical reactivity and potential biological activity that may not be present in similar compounds .

Properties

CAS No.

122994-75-6

Molecular Formula

C14H15ClN2

Molecular Weight

246.73 g/mol

IUPAC Name

1-chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine

InChI

InChI=1S/C14H15ClN2/c15-10-6-4-8-12-13(10)14(16)9-5-2-1-3-7-11(9)17-12/h4,6,8H,1-3,5,7H2,(H2,16,17)

InChI Key

KAAAIHLOSOSBCH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C3=C(C=CC=C3Cl)N=C2CC1)N

Origin of Product

United States

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